
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” is a chemical compound commonly known as curcumin. It is a molecule that contains a total of 39 bonds. There are 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .
Synthesis Analysis
The synthesis of a similar compound, bis-(meso-4-methoxyphenyl)-benziporphyrin, was reported in a study . The dimethoxybenzene dicarbinol intermediate was prepared in excellent yields by reacting 4-methoxyphenylmagnesium bromide with isophthaladehyde in diethyl ether. Reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provided good yields of bis-(meso-4-methoxyphenyl)-benziporphyrin .
Molecular Structure Analysis
The molecular structure of “(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” includes 23 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 ketones (aromatic), and 2 ethers (aromatic) .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of a similar compound, bis-(meso-4-methoxyphenyl)-benziporphyrin, were described in a study . The reaction with equivalent pyrrole and pentafluorobenzaldehyde in the presence of trifluoroacetic acid (TFA), followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), provided good yields of bis-(meso-4-methoxyphenyl)-benziporphyrin .
Physical And Chemical Properties Analysis
The molecular formula of “(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione” is C18H16O4, and its molecular weight is 296.322 .
Aplicaciones Científicas De Investigación
Electron Transport Layer for Polymer Solar Cells
The synthesis of novel conjugated polyelectrolytes for application as an electron transport layer in inverted polymer solar cells has been explored. These materials, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, enhancing power conversion efficiency (PCE) by facilitating electron extraction and decreasing excitons recombination at the active layer/cathode interface (Hu et al., 2015).
Crystal Structures of Diketone Derivatives
Research into the molecular structure of various diketone derivatives has led to a deeper understanding of their crystal properties and potential applications in material science. For instance, the study of (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione and its bromophenyl counterpart has revealed interesting intermolecular interactions, which could inform future applications in designing materials with specific properties (Lastovickova et al., 2018).
Intervalence Charge-Transfer in Mixed-Valence Monocations
Explorations into the intervalence charge-transfer (IVCT) of mixed-valence monocations of bis(triarylamines) linked with various bridges, including vinylene, offer insights into their potential use in electronic and optoelectronic devices. These studies help in understanding the electronic interactions and the impact of molecular structure on electron transfer properties (Barlow et al., 2005).
OLED Materials
The investigation of Pechmann dyes for their structural, optoelectronic, and charge transport properties, particularly in the context of OLEDs, is a significant application. The research demonstrates potential use as efficient materials for organic light-emitting diodes, highlighting the role of specific molecular designs in achieving desirable electronic and optical properties (Wazzan & Irfan, 2019).
Synthesis of Heterocycles
The compound serves as a synthon for the synthesis of various heterocycles, showcasing its versatility in organic synthesis. This application is crucial for developing new pharmaceuticals and materials with specific chemical functionalities (Mahata et al., 2003).
Propiedades
IUPAC Name |
(E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-21-15-7-3-13(4-8-15)17(19)11-12-18(20)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKMZRIOMSVLG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




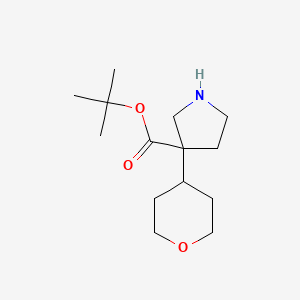
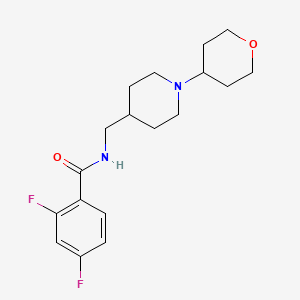
![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)
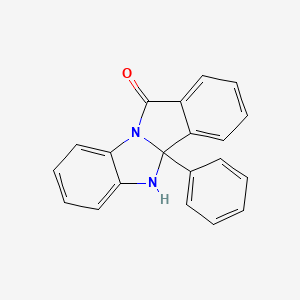
![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)
![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)
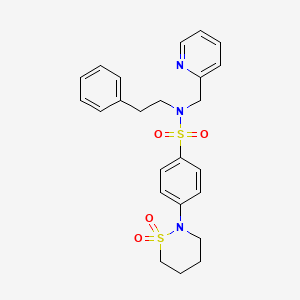
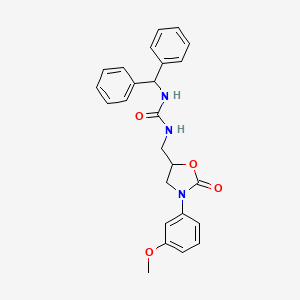
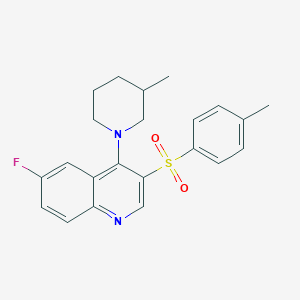
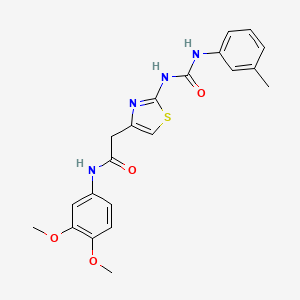
![N-(furan-2-ylmethyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2543137.png)